molecular formula C6H12O3S B1443977 3-Methanesulfonylcyclopentan-1-ol CAS No. 1339568-25-0

3-Methanesulfonylcyclopentan-1-ol

Cat. No. B1443977
M. Wt: 164.22 g/mol
InChI Key: OBRKSOQORKLGDB-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclopentan-1-ol (MSCP) is a synthetic organic compound that belongs to the class of sulfones. It has a molecular weight of 164.22 and its molecular formula is C6H12O3S .


Synthesis Analysis

The synthesis of MSCP involves several chemical reactions, including the reaction of 2-cyclopentenone with methanesulfonyl chloride and a subsequent reduction reaction. The final product is then purified using various techniques such as distillation, extraction, and chromatography.


Molecular Structure Analysis

The molecular structure of 3-Methanesulfonylcyclopentan-1-ol is represented by the formula C6H12O3S . The InChI code for this compound is 1S/C6H12O3S/c1-10(8,9)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

3-Methanesulfonylcyclopentan-1-ol is a liquid at room temperature . It has a molecular weight of 164.22 and its molecular formula is C6H12O3S . The compound is stored at 4°C .

Scientific Research Applications

High-Voltage Battery Performance Enhancement

Functionalized with task-specific chemical moieties, derivatives of methanesulfonates, such as (Trimethylsilyl)methanesulfonate (TMSOMs), are used as interface-stabilizing additives in lithium-rich layered oxide batteries. These compounds enhance the electrochemical performance of 5V-class batteries by providing a protective layer composed of SO3 and O Si functional groups, effectively mitigating electrolyte decomposition and leading to remarkable capacity retention and stable high-temperature performance (Lim et al., 2016).

Structural and Vibrational Analysis

Ethyl methanesulfonate, a derivative of methanesulfonates, has been thoroughly investigated for its electronic structure and vibrational characteristics using various optimization methods. This compound is recognized for its role as an alkylating agent in mutagenic and carcinogenic processes. The analysis aids in understanding the behavior of methanesulfonates under different physical states and the influence of their conformational structures on their chemical reactivity and properties (Tuttolomondo et al., 2005).

Methanesulfonic Acid Production

A novel process for the production of methanesulfonic acid (MSA) from methane and sulfur trioxide has been developed. This method exhibits high selectivity and yield, exceeding 99%, and involves a cationic chain mechanism. The process demonstrates practical scalability and a direct approach to converting methane into value-added products (Díaz-Urrutia & Ott, 2019).

Radical Reaction Studies

Studies on the reactions of methanesulfonyl radicals, particularly in the presence of dioxygen, provide insights into the chemical dynamics of these compounds. These studies have implications for understanding the chemical behavior of methanesulfonates and their derivatives in various industrial and environmental processes (Flyunt et al., 2001).

Catalysis in Chemical Reactions

Methanesulfonates and their derivatives serve as catalysts or reactants in various chemical reactions, aiding in processes like the removal of methane mercaptan from smelting flue gas, structural and spectroscopic studies of chemical complexes, and the study of electrochemical systems involving metal ions (Zhang et al., 2021), (Binkowska et al., 2001), (Protsenko et al., 2011).

Safety And Hazards

The safety data sheet for 3-Methanesulfonylcyclopentan-1-ol indicates that it should not be released into the environment . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

3-methylsulfonylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10(8,9)6-3-2-5(7)4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRKSOQORKLGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonylcyclopentan-1-ol

CAS RN

1339568-25-0
Record name 3-methanesulfonylcyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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